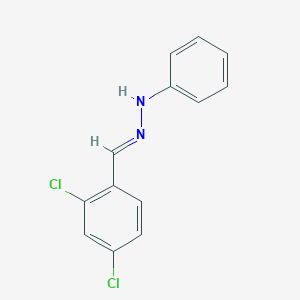

2,4-Dichlorobenzaldehyde phenylhydrazone

Description

Overview of Phenylhydrazones: Chemical Structure, Reactivity, and Research Relevance

Phenylhydrazones are a class of organic compounds characterized by the C₆H₅NHN=C< functional group. They are typically synthesized through a condensation reaction between phenylhydrazine (B124118) and an aldehyde or a ketone. nih.govwikipedia.org Phenylhydrazine (C₆H₅NHNH₂), a derivative of hydrazine (B178648), is a pale yellow oily liquid or crystalline solid that is miscible with organic solvents like ethanol (B145695) and benzene (B151609) but only sparingly soluble in water. wikipedia.orgnih.govchemicalbook.com Upon exposure to air and light, it tends to darken to a red-brown color. nih.gov

The reactivity of phenylhydrazones is notable, particularly in the Fischer indole (B1671886) synthesis, a key reaction used to produce indoles, which are important intermediates in the manufacturing of various dyes and pharmaceuticals. wikipedia.org The general structure of hydrazones, featuring the -NHN=C- substructure, makes them valuable subjects in research. nih.gov Their simple preparation, coupled with high activity and low toxicity, has made them popular in both agricultural and medicinal chemistry. nih.gov Research has demonstrated that phenylhydrazone derivatives possess a wide range of biological activities, including antifungal, antimicrobial, herbicidal, antiviral, and anticancer properties. nih.govwho.int For instance, certain phenylhydrazones have been investigated for their antibacterial effects. who.int

Table 1: Physicochemical Properties of Phenylhydrazine

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₅NHNH₂ | wikipedia.org |

| Molar Mass | 108.144 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to pale-yellow liquid or solid | wikipedia.orgnih.gov |

| Melting Point | 19.5 °C (67.1 °F) | wikipedia.org |

| Boiling Point | 243.5 °C (470.3 °F) with decomposition | wikipedia.org |

| Density | 1.0978 g/cm³ | wikipedia.org |

| CAS Number | 100-63-0 | wikipedia.org |

Contextualization of 2,4-Dichlorobenzaldehyde (B42875) Derivatives in Organic Synthesis and Functional Materials

2,4-Dichlorobenzaldehyde is a solid chemical compound used as a vital intermediate in organic synthesis. chemicalbook.comsigmaaldrich.comresearchgate.net It serves as a starting material for a variety of products, including dyes, insecticides, herbicides, and antiseptics. researchgate.netnih.gov In the pharmaceutical and agrochemical industries, it is a precursor for synthesizing compounds like platelet aggregation inhibitors and the fungicide diniconazole. chemicalbook.comresearchgate.netnih.gov

The compound's reactivity allows it to undergo condensation reactions, for example, with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form bidentate Schiff base ligands, whose metal complexes show potential as antimicrobial agents. sigmaaldrich.com Furthermore, it has been utilized in the solid-phase synthesis of indole-based peptoids. chemicalbook.comsigmaaldrich.com The crystal structure of 2,4-dichlorobenzaldehyde reveals that the aldehyde group is slightly twisted relative to the benzene ring. researchgate.netnih.gov This structural feature, along with the electronic effects of the two chlorine atoms, influences its reactivity and the properties of its derivatives.

Table 2: Physicochemical Properties of 2,4-Dichlorobenzaldehyde

| Property | Value | Source |

|---|---|---|

| Chemical Formula | Cl₂C₆H₃CHO | sigmaaldrich.commerckmillipore.com |

| Molar Mass | 175.01 g/mol | sigmaaldrich.comdcfinechemicals.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 64-71 °C (lit.) | sigmaaldrich.commedline.com |

| Boiling Point | 233 °C (lit.) | sigmaaldrich.commedline.com |

| CAS Number | 874-42-0 | sigmaaldrich.comdcfinechemicals.com |

Rationale for Investigating 2,4-Dichlorobenzaldehyde Phenylhydrazone: Bridging Synthetic Organic Chemistry and Advanced Applications

The synthesis of this compound (C₁₃H₁₀Cl₂N₂) represents a strategic molecular design, merging the established biological potential of the phenylhydrazone core with the synthetic utility of the 2,4-dichlorobenzaldehyde framework. nih.govchemrxiv.orgsigmaaldrich.com The rationale for investigating this specific compound lies in the principle of molecular hybridization, where combining two or more pharmacophores can lead to new molecules with enhanced or novel activities.

Research into hydrazones containing a 2,4-dichloro moiety has shown significant promise. chemrxiv.org For instance, studies have demonstrated that such compounds can exhibit potent antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. chemrxiv.org Specifically, hydrazones with the 2,4-dichloro substitution have shown activity against bacterial strains such as Staphylococcus aureus and Proteus mirabilis. chemrxiv.org Beyond antimicrobial applications, the broader class of hydrazone derivatives has been extensively explored for anticonvulsant properties. silae.itnih.govopenpharmaceuticalsciencesjournal.com The presence of an electron-withdrawing group, such as a halogen, on the phenyl ring of a hydrazone is often considered beneficial for biological activity. nih.govsilae.it This makes this compound a compound of high interest for developing new therapeutic agents and advanced functional materials, bridging the gap between fundamental organic synthesis and practical applications.

Table 3: Research Findings on Hydrazones with Dichloro-Substitutions or Related Moieties

| Compound Class/Derivative | Investigated Activity | Key Finding | Source |

|---|---|---|---|

| Hydrazones with a 2,4-dichloro moiety | Antimicrobial | Demonstrated significant bactericidal and fungicidal activity against various strains. | chemrxiv.org |

| Phenylhydrazones with electron-withdrawing groups | Antifungal | Electron-withdrawing groups on the phenyl ring are preferable for activity against R. solani. | nih.gov |

| Salicyloyl hydrazones of substituted benzaldehydes | Anticonvulsant | Para-substituted benzaldehyde (B42025) hydrazones showed prolonged anticonvulsant effects in mice. | silae.it |

| (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones | Anticonvulsant | Certain substituted benzaldehyde hydrazones were identified as promising anticonvulsant agents. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2N2 |

|---|---|

Molecular Weight |

265.13g/mol |

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline |

InChI |

InChI=1S/C13H10Cl2N2/c14-11-7-6-10(13(15)8-11)9-16-17-12-4-2-1-3-5-12/h1-9,17H/b16-9+ |

InChI Key |

IWZKRFCQRXJQIZ-CXUHLZMHSA-N |

SMILES |

C1=CC=C(C=C1)NN=CC2=C(C=C(C=C2)Cl)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=C(C=C(C=C2)Cl)Cl |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichlorobenzaldehyde Phenylhydrazone and Its Analogues

Classical Condensation Pathways

Conventional synthesis of phenylhydrazones typically involves the reaction of an aldehyde or ketone with a hydrazine (B178648) in a suitable solvent, often with catalytic intervention to enhance reaction rates and yields. researchgate.net

The condensation reaction to form hydrazones is widely recognized to be acid-catalyzed. chemicalbook.com The process involves the reaction of a carbonyl compound, such as 2,4-Dichlorobenzaldehyde (B42875), with a hydrazine in the presence of an acid catalyst. researchgate.netnih.gov Common solvents for this reaction include alcohols like methanol (B129727) or ethanol (B145695), often with the addition of a few drops of a catalytic acid like glacial acetic acid. researchgate.netnih.govnih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. This is a reversible reaction where the removal of water drives the equilibrium towards the formation of the hydrazone product. researchgate.net

Research has demonstrated the efficacy of this method for a variety of substituted aldehydes and phenylhydrazines. nih.gov For instance, the synthesis of various phenylhydrazone derivatives has been successfully carried out in anhydrous ethanol with a few drops of acetic acid as a catalyst, with the reaction progress monitored by thin-layer chromatography. nih.gov The general procedure often involves dissolving the aldehyde and hydrazine in the solvent, adding the acid catalyst, and stirring the mixture, sometimes with heating, until the reaction is complete. researchgate.netnih.gov The product often precipitates from the solution upon cooling and can be isolated by filtration. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,4-Dichlorobenzaldehyde phenylhydrazone. Key parameters that are often manipulated include the choice of solvent, catalyst, temperature, and reaction time. Protic solvents like methanol are often favored as they can help to facilitate the proton transfer steps in the reaction mechanism. researchgate.net The use of equimolar amounts of the aldehyde and hydrazine is a common starting point for optimization. researchgate.net

Studies have shown that for aryl aldehydes, such as 2,4-Dichlorobenzaldehyde, the reaction with phenylhydrazine (B124118) generally provides good yields. researchgate.net Heating the reaction mixture under reflux conditions is a standard practice to increase the reaction rate. researchgate.net Upon completion of the reaction, which can be monitored by techniques like TLC, the product often crystallizes upon cooling, allowing for easy separation. researchgate.netnih.gov A comparative study on the synthesis of dichloro p-nitrophenyl hydrazones highlighted that a conventional acid-catalyzed, solvent-based method yielded good to excellent results (68%-72%). discoveryjournals.org The purification of the crude product often involves washing with dilute acid, water, and ethanol to remove any unreacted starting materials and the catalyst. discoveryjournals.org

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of Dichloro p-Nitrophenyl Hydrazones discoveryjournals.org

| Method | Yield (%) | Reaction Time | Catalyst | Solvent |

|---|---|---|---|---|

| Conventional (Acid-Catalyzed) | 68-72 | Longer | Acid | Yes |

| Solvent-Free | 33-57 | 2-5 minutes | None | No |

Green Chemistry Principles in the Synthesis of Phenylhydrazones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazones, aiming to reduce the environmental impact of chemical processes. This includes the development of solvent-free reaction conditions and the use of safer, more efficient catalytic systems.

Solvent-free synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. discoveryjournals.org Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), has emerged as a powerful green technique for hydrazone synthesis. rsc.org This method can lead to shorter reaction times, high yields, and cleaner reaction profiles, often without the need for a catalyst. discoveryjournals.orgrsc.org

For example, the synthesis of dichloro para-nitrophenyl (B135317) hydrazones, including a 2,4-dichloro substituted analogue, has been achieved efficiently under solvent-free conditions at room temperature by simply grinding the aromatic aldehyde and 4-nitrophenyl hydrazine together for a few minutes. discoveryjournals.org This approach not only avoids the use of solvents but also simplifies the work-up procedure, as the product can often be isolated in high purity. discoveryjournals.org Another study reported the successful synthesis of a series of hydrazones in a vibratory ball-mill, achieving over 99% conversion without by-products. rsc.org Microwave irradiation is another solvent-free technique that has been successfully employed for the synthesis of hydrazone derivatives, offering rapid and efficient reactions. minarjournal.commdpi.com

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The ideal reaction has a 100% atom economy, meaning there are no waste products. scranton.edu The condensation reaction to form hydrazones, including this compound, is an addition-elimination reaction where a molecule of water is the only byproduct. This results in a relatively high atom economy.

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

A comparative study of solvent-based and solvent-free synthesis of dichloro p-nitrophenyl hydrazones showed that both methods had a high atom economy of 94.50%-94.84%. discoveryjournals.org However, the solvent-free method demonstrated a significantly lower E-factor (Environmental factor), which is a measure of the total waste produced in a process. The E-factor for the solvent-free route was 0.85-2.24 g/g, compared to 52.34-55.85 g/g for the conventional method, highlighting the greener nature of the former. discoveryjournals.org

Table 2: Green Chemistry Metrics for Dichloro p-Nitrophenyl Hydrazone Synthesis discoveryjournals.org

| Metric | Conventional Method | Solvent-Free Method |

|---|---|---|

| Atom Economy (%) | 94.50 - 94.84 | 94.50 - 94.84 |

| E-Factor (g/g) | 52.34 - 55.85 | 0.85 - 2.24 |

| Effective Mass Yield (%) | 15.00 - 16.42 | 30.89 - 54.13 |

Mechanistic Investigations of Hydrazone Formation

The formation of a hydrazone from an aldehyde or ketone and a hydrazine proceeds through a well-established two-step mechanism. The reaction is pH-dependent and involves a nucleophilic addition followed by a dehydration step.

The first step is the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde. This step is generally favored under neutral or slightly acidic conditions. Under strongly acidic conditions, the hydrazine can be protonated, reducing its nucleophilicity and slowing down the reaction.

Advanced Structural Elucidation and Spectroscopic Characterization of 2,4 Dichlorobenzaldehyde Phenylhydrazone

Solution-Phase Spectroscopic Techniques for Structural Assignment

Vibrational spectroscopy, specifically Fourier Transform Infrared (FTIR) analysis, is a crucial technique for confirming the formation of 2,4-Dichlorobenzaldehyde (B42875) phenylhydrazone by identifying its key functional groups. The synthesis involves the condensation reaction between 2,4-Dichlorobenzaldehyde and phenylhydrazine (B124118), resulting in the formation of a characteristic imine (C=N) bond and the retention of the amine (N-H) group.

The FTIR spectrum of the product, 2,4-Dichlorobenzaldehyde phenylhydrazone, shows distinct absorption bands that confirm its structure. The appearance of a strong band in the region of 1603 cm⁻¹ is assigned to the C=N (azomethine) stretching vibration. researchgate.net This peak is a definitive indicator of the successful condensation reaction, as this functional group is absent in the phenylhydrazine starting material. researchgate.net

Furthermore, the spectrum exhibits a peak around 3329 cm⁻¹, which is characteristic of the N-H stretching vibration of the hydrazone moiety. researchgate.net The presence of this N-H bond is a key feature of the product. The absorption band for the aromatic C-H stretch is observed at approximately 3088 cm⁻¹. researchgate.net The formation of the azomethine group is further corroborated by the absence of the broad N-H absorption peak from the original phenylhydrazine, which typically appears around 3332 cm⁻¹. researchgate.net

The table below summarizes the key FTIR absorption bands for this compound, which are critical for its structural confirmation.

| Functional Group | Assigned Vibration | Observed Frequency (cm⁻¹) |

| N-H | Stretching | 3329 researchgate.net |

| C-H (aromatic) | Stretching | 3088 researchgate.net |

| C=N (azomethine) | Stretching | 1603 researchgate.net |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information regarding the electronic structure and energy levels of a molecule by observing how it interacts with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from their ground state to higher energy orbitals. rsc.orgshimadzu.com In organic molecules like this compound, absorption is restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. rsc.org The structure of this compound contains several chromophores: the two aromatic rings (phenyl and dichlorophenyl) and the azomethine group (-CH=N-). These features give rise to specific electronic transitions.

The absorption spectrum of hydrazones is primarily characterized by two types of electronic transitions:

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net They are associated with the extensive conjugated system formed by the benzene (B151609) rings and the C=N double bond. These transitions are typically high-energy and result in strong absorption bands. rsc.org

n → π Transitions:* This involves the transition of an electron from a non-bonding orbital (n), specifically the lone pair on the nitrogen atom of the azomethine group, to a π* antibonding orbital. researchgate.net These transitions are generally of lower energy and have a lower molar absorptivity compared to π → π* transitions. rsc.org

While specific experimental spectra for this compound are not widely published, data from closely related compounds, such as other substituted hydrazones, confirm these assignments. For instance, the UV-Vis spectrum of a hydrazone in DMSO showed absorption maxima at 330 nm, attributed to a π → π* transition. nih.gov The presence of substituents on the aromatic rings, such as the two chlorine atoms in this case, can influence the precise wavelength of maximum absorbance (λmax) by modifying the energy levels of the molecular orbitals. shimadzu.com The formation of the azomethine bond is confirmed by the appearance of its characteristic absorption signals and the disappearance of the aldehyde's original signals. discoveryjournals.org

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Molecular Origin | Expected Spectral Region | Relative Intensity |

| π → π | Conjugated system involving the phenyl ring, azomethine group, and dichlorophenyl ring | Shorter Wavelength (UV) | High |

| n → π | Lone pair electrons on the nitrogen atom of the azomethine (-CH=N-) group | Longer Wavelength (UV/Vis) | Low |

Three-Dimensional Excitation-Emission Matrix (3D-EEM) spectroscopy is a powerful technique that generates a comprehensive "molecular fingerprint" by scanning a range of excitation wavelengths and recording the corresponding emission spectra. horiba.com This results in a contour plot of excitation vs. emission wavelength vs. fluorescence intensity, which provides detailed insights into a compound's photophysical behavior. rsc.org

Hydrazones are recognized for their fluorescent properties, which are highly sensitive to their molecular structure and environment. rsc.orgrsc.org A recent comprehensive study on a series of phenylhydrazones revealed that their emission characteristics are dictated by a complex interplay between the molecular skeleton and the nature and position of substituents. rsc.orgrsc.org These compounds were found to exhibit fluorescence in the blue region of the spectrum, with emission wavelengths ranging from 438 to 482 nm. rsc.org

The photophysical properties of this compound are significantly influenced by the two electron-withdrawing chloro substituents on the benzaldehyde (B42025) ring. Research shows a clear relationship between the electronic nature of substituents and fluorescence intensity. rsc.org

Electron-donating groups (e.g., methoxy, dimethylamino) have been shown to enhance fluorescence intensity. rsc.org

Strong electron-withdrawing groups (e.g., nitro) can lead to a complete quenching of fluorescence. rsc.org

The chloro groups on this compound, being moderately electron-withdrawing, place its expected fluorescence behavior between these two extremes. The 3D-EEM technique can precisely map its characteristic excitation and emission maxima, providing a unique signature that distinguishes it from other substituted analogs. rsc.orghoriba.com All spectra are typically recorded over a broad range of excitation (e.g., λex 220–640 nm) and emission (e.g., λem 220–745 nm) wavelengths. rsc.org

Table 2: Influence of Substituents on Phenylhydrazone Fluorescence Properties

| Substituent Type | Example Groups | Effect on Fluorescence Intensity | Reference |

| Electron-Donating | Methoxy, Dimethylamino | Enhanced | rsc.org |

| Halogen (Electron-Withdrawing) | Chloro, Bromo | Moderate / Intermediate | rsc.orgrsc.org |

| Strong Electron-Withdrawing | Nitro | Quenched (No Fluorescence) | rsc.org |

Thermal Analysis for Phase Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are central to understanding the phase behavior and thermal stability of compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions, such as melting points, crystallization events, and other phase changes. For phenylhydrazone derivatives, DSC is a standard characterization technique used to determine their melting points and assess their purity. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of a compound. For hydrazones, a characteristic decomposition pathway involves the cleavage of the N-N bond and the elimination of nitrogen gas (N₂), a very stable molecule. libretexts.org This process is a key step in reactions like the Wolff-Kishner reduction, where hydrazones are heated with a base to produce the corresponding alkane and N₂ gas. libretexts.org

Studies on the thermal decomposition of hydrazine (B178648) and its derivatives show that the process can be complex. researchgate.netacs.orgnih.gov At lower temperatures, the initial decomposition products may include ammonia (B1221849) (NH₃), while at higher temperatures, dinitrogen (N₂) and hydrogen (H₂) become the dominant products. researchgate.netacs.orgnih.gov Therefore, the TGA curve for this compound would be expected to show a significant mass loss corresponding to the release of N₂, followed by further fragmentation of the organic structure at elevated temperatures.

Table 3: Application of Thermal Analysis to this compound

| Technique | Principle | Information Gained |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample relative to a reference | Determination of melting point, purity assessment, detection of phase transitions, and heat of fusion. |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere | Determination of thermal stability, decomposition temperature, and identification of decomposition products (e.g., loss of N₂). |

Computational Chemistry and Theoretical Modeling of 2,4 Dichlorobenzaldehyde Phenylhydrazone

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

In the case of 2,4-Dichlorobenzaldehyde (B42875) phenylhydrazone, DFT would be used to model the geometry of the dichlorinated phenyl ring connected to the phenylhydrazone moiety. Studies on similar substituted benzaldehydes show that DFT accurately predicts the planarity and electronic distribution influenced by various substituents. nih.govcanterbury.ac.uknih.gov The presence of two electron-withdrawing chlorine atoms on the benzaldehyde (B42025) ring is expected to significantly influence the molecule's electronic structure by altering charge distribution across the aromatic system and the hydrazone bridge. The molecule likely adopts an E configuration around the C=N double bond, a common finding in phenylhydrazone derivatives, which places the phenyl rings on opposite sides to minimize steric hindrance. nih.gov

Table 1: Representative DFT-Calculated Parameters for Phenylhydrazone-type Structures

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=N Bond Length | ~1.28 - 1.30 Å | Indicates the double bond character of the imine group. |

| N-N Bond Length | ~1.35 - 1.38 Å | Reflects the single bond with partial double bond character due to resonance. |

Note: This table contains representative values based on DFT studies of similar phenylhydrazone structures and is intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Dynamics and Spectroscopic Predictions

While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the electronic excited states of molecules. researchgate.net This approach is crucial for understanding a molecule's response to light, allowing for the prediction of its electronic absorption spectrum (UV-Vis). By calculating the vertical excitation energies, TD-DFT can identify the specific wavelengths of light a molecule will absorb and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). researchgate.net

For 2,4-Dichlorobenzaldehyde phenylhydrazone, TD-DFT calculations would predict its UV-Vis spectrum. The analysis would reveal how the dichlorophenyl and phenyl groups contribute to the molecular orbitals involved in the main electronic transitions. The results from TD-DFT are often compared with experimental spectra to validate the computational model. researchgate.net Such studies on related hydrazides have successfully correlated theoretical predictions with experimental observations, providing insight into the electronic transitions that give rise to the observed colors and photophysical properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

Note: These descriptors are calculated using the energies of the frontier orbitals to quantify the reactivity of a molecule.

Molecular Electrostatic Potential (MESP) Mapping and Reactivity Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. The MESP map displays regions of negative potential (electron-rich, typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically shown in blue), which are prone to nucleophilic attack. researchgate.net

For this compound, an MESP map would highlight the electronegative nitrogen atoms of the hydrazone linkage and the chlorine atoms as regions of negative potential, making them potential sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom on the secondary amine (N-H) would likely appear as a site of positive potential, indicating its acidic character. Such maps are invaluable for predicting how the molecule will interact with other reagents or biological targets. researchgate.net

Theoretical Insights into Intermolecular Interactions and Solid-State Behavior

Computational methods are essential for understanding how molecules of this compound interact with each other in the solid state, which dictates the crystal packing and macroscopic properties of the material. ias.ac.in By analyzing the crystal structure of related compounds, such as (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone, key intermolecular interactions can be identified. nih.gov

In the solid state, phenylhydrazone derivatives are often stabilized by a network of non-covalent interactions. For this compound, these would likely include:

N-H···N Hydrogen Bonds: The N-H group can act as a hydrogen bond donor to the imine nitrogen (C=N) of an adjacent molecule, forming chains or dimeric structures. nih.gov

π–π Stacking: The aromatic phenyl and dichlorophenyl rings can stack on top of each other, an interaction that contributes significantly to the stability of the crystal lattice. nih.gov

Halogen Bonding: The chlorine atoms can participate in halogen bonding, acting as electrophilic regions that interact with nucleophilic sites on neighboring molecules.

Computational studies can quantify the energies of these interactions, providing insight into the forces that govern the crystal's structure and stability. For example, analysis of the crystal structure of 2,4-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazone reveals a nearly planar molecular conformation stabilized by intramolecular hydrogen bonds. nih.gov

Chemical Reactivity and Derivatization Strategies for 2,4 Dichlorobenzaldehyde Phenylhydrazone Scaffolds

Reactions at the Hydrazone (C=N) Linkage

The imine-like carbon-nitrogen double bond is the most reactive site in the 2,4-Dichlorobenzaldehyde (B42875) phenylhydrazone molecule. This linkage is susceptible to exchange reactions and serves as a linchpin for the construction of various heterocyclic systems. The nitrogen atoms of the hydrazone group possess nucleophilic character, with the amino-type nitrogen being particularly reactive nih.gov.

Hydrazone formation is a reversible process. Consequently, 2,4-Dichlorobenzaldehyde phenylhydrazone can participate in exchange reactions, also known as transimination, when exposed to other aldehydes, ketones, or hydrazines, typically under catalytic conditions. In this dynamic covalent reaction, the existing C=N bond is cleaved and a new one is formed, leading to an equilibrium mixture of hydrazones.

The reaction can be catalyzed by acids, which protonate the hydrazone nitrogen to facilitate nucleophilic attack, or by nucleophiles such as aniline. Aniline catalysis, for instance, proceeds by forming a more reactive Schiff base intermediate that is readily displaced. These exchange reactions are fundamental to the field of dynamic combinatorial chemistry, where libraries of compounds can be generated and screened in situ.

The hydrazone moiety is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, the this compound scaffold can be converted into more complex ring systems, notably pyrazoles and thiazolidinones.

Pyrazoles: One of the prominent methods for converting hydrazones into pyrazoles is the Vilsmeier-Haack reaction. Treating a hydrazone like this compound with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to a double formylation and subsequent cyclization to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde nih.gov. This reaction provides a direct route to highly functionalized pyrazoles from readily available hydrazone precursors nih.gov. Numerous strategies exist for pyrazole (B372694) synthesis, many of which utilize hydrazone or hydrazine (B178648) intermediates in cycloaddition or condensation reactions organic-chemistry.orgresearchgate.net.

Thiazolidinones: 4-Thiazolidinones can be synthesized from hydrazones via a three-component condensation reaction. The reaction of an aldehyde (2,4-Dichlorobenzaldehyde), a hydrazine (phenylhydrazine), and a compound containing an active methylene (B1212753) group and a thiol, such as mercaptoacetic acid, yields a 2,3-disubstituted 1,3-thiazolidin-4-one researchgate.net. The reaction proceeds through the initial formation of the hydrazone (the Schiff base), which then undergoes cyclocondensation with mercaptoacetic acid researchgate.netresearchgate.net. This method offers a straightforward approach to synthesizing these biologically significant heterocyclic compounds mdpi.com.

Table 1: Representative Cyclization Reactions of Hydrazone Scaffolds

| Starting Hydrazone Type | Reagents | Product Heterocycle | Reaction Name/Type | Reference |

|---|---|---|---|---|

| Phenylhydrazone | POCl₃ / DMF | 1,3,4-trisubstituted Pyrazole | Vilsmeier-Haack Reaction | nih.gov |

| Phenylhydrazone | Mercaptoacetic Acid | 2,3-disubstituted Thiazolidin-4-one | Three-component Condensation | researchgate.net |

| β,γ-Unsaturated Hydrazone | Cu-catalyst, O₂ (air) | Substituted Pyrazole | Aerobic Oxidative Cyclization | organic-chemistry.org |

| Hydrazone | Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | Multi-component Reaction | researchgate.net |

Functionalization of the Dichlorophenyl and Phenyl Moieties

Beyond the reactive hydrazone linkage, the two aromatic rings of the molecule offer sites for further functionalization, primarily through substitution reactions. The electronic nature of each ring dictates its susceptibility to either electrophilic or nucleophilic attack.

Dichlorophenyl Ring: The 2,4-dichlorophenyl ring is electron-deficient due to the inductive-withdrawing effect of the two chlorine atoms. This deactivation makes electrophilic aromatic substitution difficult. Conversely, the presence of electron-withdrawing groups makes the ring susceptible to nucleophilic aromatic substitution (SNAr) libretexts.org. For SNAr to occur, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (a chlorine atom) to stabilize the negatively charged Meisenheimer complex intermediate libretexts.orgresearchgate.net. In this compound, the hydrazone moiety is not strongly electron-withdrawing, meaning the displacement of a chlorine atom by a nucleophile would require harsh reaction conditions.

Phenyl Ring: The unsubstituted phenyl ring is attached to the N2 nitrogen of the hydrazone linker. The lone pair of electrons on this nitrogen can be delocalized into the phenyl ring, making it more electron-rich than benzene (B151609) itself. This activating effect directs incoming electrophiles to the ortho and para positions. Therefore, this ring can undergo standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of a wide range of functional groups.

The this compound scaffold can be elaborated into more complex structures through strategic modifications. A key approach is scaffold hybridization, where the core hydrazone structure is combined with other pharmacologically relevant moieties to create new molecular entities mdpi.com.

One strategy involves introducing functional groups onto the more reactive phenyl ring that can serve as handles for subsequent reactions. For example, nitration of the phenyl ring followed by reduction can yield an amino group. This amino group can then be used in amide coupling, diazotization, or other reactions to attach larger and more complex fragments. Similarly, introducing a hydroxyl group would allow for ether or ester linkages. This modular approach enables the systematic exploration of chemical space around the core scaffold, which is a common strategy in medicinal chemistry for optimizing the properties of a lead compound mdpi.comnih.gov.

Coordination Chemistry of this compound as a Ligand

A coordination complex consists of a central metal ion (a Lewis acid) surrounded by one or more ligands (Lewis bases) that donate electron pairs to form coordinate covalent bonds chadsprep.com. The this compound molecule possesses multiple heteroatoms with lone pairs of electrons, making it an excellent candidate for a ligand in coordination chemistry.

The hydrazone moiety, -C(H)=N(1)-N(2)H-, is the primary site for metal coordination. The lone pairs on the azomethine nitrogen (N1) and the amino nitrogen (N2) can both be donated to a metal center. This allows the molecule to act as a monodentate ligand, typically through the more nucleophilic N1 nitrogen, or as a bidentate chelating agent, forming a stable five-membered ring with the metal ion. The specific coordination mode depends on the metal, the other ligands present, and the reaction conditions. Schiff bases derived from 2,4-Dichlorobenzaldehyde are known to form stable complexes with various transition metals, and these complexes themselves can exhibit interesting properties, such as antimicrobial activity sigmaaldrich.com. The resulting metal complexes of this compound would feature the metal ion integrated into a new molecular structure, profoundly altering its electronic, steric, and chemical properties.

Mechanistic and Design Oriented Research Applications

Investigations into Molecular Interaction Pathways for Biological Systems

The phenylhydrazone scaffold, of which 2,4-Dichlorobenzaldehyde (B42875) phenylhydrazone is a prime example, is a subject of intense investigation for its potential interactions with biological macromolecules. Computational, or in silico, techniques are pivotal in elucidating these interactions at a molecular level, providing a theoretical framework for understanding potential biological activity.

In silico analysis serves as a powerful, predictive tool to study the binding modes of phenylhydrazone derivatives with various enzymes. mdpi.com While direct studies on 2,4-Dichlorobenzaldehyde phenylhydrazone with P-glycoprotein or H+/K+ ATPase are not extensively detailed in the provided literature, the principles are demonstrated through research on analogous structures and different enzyme targets. For instance, computational studies on other hydrazone derivatives have successfully predicted their efficacy against enzymes like α-amylase and α-glucosidase. nih.govrsc.orgresearchgate.net These studies calculate parameters like binding affinity and interaction energies to forecast the inhibitory potential of a compound. The insights gained from docking other phenylhydrazones against enzymes such as cytochrome P450 and NADPH oxidase show high affinity, suggesting that the core scaffold is well-suited for enzyme active site interaction. mdpi.com This foundational research provides a strong rationale for conducting similar in silico evaluations of this compound against targets like P-glycoprotein and H+/K+ ATPase to explore its potential as a modulator of these important proteins.

Molecular docking simulations are essential for visualizing how a ligand like this compound fits within the active site of a target protein. These studies reveal the specific amino acid residues involved in the interaction and the nature of the binding forces. Research on related hydrazone compounds has shown that interactions are often dominated by hydrophobic interactions with aliphatic and aromatic residues, alongside hydrogen bonding. mdpi.com

For example, in docking studies of quinoxaline-hydrazide hydrazone-1,2,3-triazole hybrids with α-glucosidase, the compounds exhibited better binding energies than the standard inhibitor, acarbose. rsc.org Similarly, simulations of naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones with α-amylase confirmed significant interaction potential within the enzyme's active site, with molecular dynamics simulations substantiating the stability of the resulting protein-ligand complex. nih.gov A crystallographic study of the related 2,4-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazone confirmed an almost planar molecular conformation, a feature that can facilitate effective packing and interaction within a constrained enzyme binding pocket. nih.gov These findings underscore the utility of molecular docking in predicting and analyzing the binding behavior of phenylhydrazone derivatives.

Table 1: Summary of In Silico Docking Studies on Related Hydrazone Scaffolds

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones | α-amylase | Strong interaction with active site residues; stability of the protein-ligand complex confirmed. nih.gov |

| Quinoxaline-hydrazide hydrazone-1,2,3-triazole hybrids | α-glucosidase | Better binding energies observed for some hybrids compared to the standard, acarbose. rsc.org |

| Phenylhydrazono phenoxyquinolone derivatives | α-amylase | High negative binding affinity identified, with molecular dynamics simulations indicating stable binding. researchgate.net |

Rational Design Principles for Functional Materials Based on Phenylhydrazone Scaffolds

The phenylhydrazone structure is a versatile and tunable scaffold for the development of novel functional materials. Through strategic chemical modifications, researchers can engineer derivatives with specific, desirable properties for applications in materials science.

The photophysical characteristics of phenylhydrazone derivatives are highly sensitive to their molecular structure. The electronic properties can be precisely tuned by introducing different substituent groups onto the aromatic rings of the this compound framework. The planarity of the molecule, as observed in related crystal structures, plays a crucial role in its electronic conjugation and, consequently, its absorption and emission spectra. nih.gov An intramolecular N—H⋯O hydrogen bond was observed in a similar dinitrophenylhydrazone derivative, which helps to establish and maintain this planar conformation. nih.gov By altering substituents, researchers can modify the electron-donating or electron-withdrawing nature of the rings, thereby shifting the wavelengths of light the molecule absorbs and emits. This principle of rational design allows for the creation of tailored materials for specific optical applications.

The tunable photophysical properties of the phenylhydrazone scaffold make it a promising candidate for optoelectronic and chemical sensing applications. The ability to engineer the molecule's response to external stimuli, such as light or the presence of specific chemical species, is a key area of exploration. The core structure's capacity for charge transfer and its potential to be incorporated into larger conjugated systems are being investigated for use in devices like organic light-emitting diodes (OLEDs) and solar cells. Furthermore, changes in the fluorescence or color of a phenylhydrazone derivative upon binding to an ion or molecule can be harnessed to create highly sensitive and selective chemical sensors.

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

Beyond its direct applications, this compound is a valuable intermediate and building block in the field of organic chemistry. Its synthesis is straightforward, typically involving the condensation reaction between 2,4-dichlorobenzaldehyde and phenylhydrazine (B124118). The precursor, 2,4-dichlorobenzaldehyde, can itself be prepared from 2,4-dichlorobenzal chloride through hydrolysis with concentrated sulfuric acid. prepchem.com

The resulting phenylhydrazone is a stable, often crystalline solid, making it easy to handle and purify. sigmaaldrich.com Its chemical structure features a reactive imine (C=N) bond and an N-H group, which serve as handles for further chemical transformations. Chemists utilize these reactive sites to construct more complex molecular architectures, particularly heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net The availability of this compound as a commercial reagent underscores its utility as a reliable starting material for multi-step synthetic pathways. sigmaaldrich.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| P-glycoprotein |

| H+/K+ ATPase |

| α-amylase |

| α-glucosidase |

| Cytochrome P450 |

| NADPH Oxidase |

| Acarbose |

| 2,4-Dichlorobenzaldehyde 2,4-dinitrophenylhydrazone |

| Naphtho[2,3-d]imidazole-4,9-dione |

| Quinoxaline |

| 1,2,3-Triazole |

| Phenylhydrazono phenoxyquinolone |

| Cinnamaldehyde Phenylhydrazone |

| 2,4-dichlorobenzaldehyde |

| Phenylhydrazine |

| 2,4-dichlorobenzal chloride |

Future Research Directions and Advanced Methodologies for 2,4 Dichlorobenzaldehyde Phenylhydrazone

Development of Novel Catalytic Systems for Efficient Synthesis

The conventional synthesis of hydrazones often involves the acid-catalyzed condensation of a hydrazine (B178648) with an aldehyde or ketone. For instance, the synthesis of a related compound, 2,4-dichlorobenzaldehyde (B42875) 2,4-dinitrophenylhydrazone, is achieved by reacting 2,4-dinitrophenylhydrazine (B122626) with 2,4-dichlorobenzaldehyde in methanol (B129727) with sulfuric acid at reflux temperature. nih.gov While effective, future research is trending towards the development of more efficient, selective, and environmentally benign catalytic systems.

Future research directions in this area include:

Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid residual metal contamination and offer milder reaction conditions.

Nanocatalysis: Investigating nanoparticles as highly active and recyclable catalysts that can enhance reaction rates and simplify product purification.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of 2,4-Dichlorobenzaldehyde phenylhydrazone. This approach can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green Solvents: Moving away from traditional organic solvents towards greener alternatives like ionic liquids or deep eutectic solvents to reduce the environmental impact of the synthesis.

The goal is to create synthetic pathways that are not only high-yielding but also align with the principles of green chemistry, reducing waste and energy consumption.

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding

A thorough understanding of a molecule's three-dimensional structure is fundamental to understanding its properties. X-ray crystallography has been instrumental in elucidating the structures of related compounds. For example, the crystal structure of 2,4-Dichlorobenzaldehyde reveals a nearly planar molecule with specific torsion angles and intermolecular interactions. researchgate.net Similarly, studies on 2,4-dichlorobenzaldehyde benzoylhydrazone show it to be isostructural with its difluoro-analogue, with complex molecular sheets built from various hydrogen bonds. nih.gov The asymmetric unit of 2,4-dichlorobenzaldehyde 2,4-dinitrophenylhydrazone contains two independent, similar molecules that are almost planar. nih.gov

While these studies provide a static picture, advanced techniques can offer dynamic and more detailed insights.

Solid-State NMR (ssNMR): To probe the structure and dynamics in the solid state, providing information that is complementary to X-ray diffraction, especially for microcrystalline or amorphous powders.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) could be used to study the gas-phase conformation of the molecule and its non-covalent complexes.

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC in solution can confirm connectivity and provide detailed assignments of proton and carbon signals, building on basic 1H NMR data. chemicalbook.com

Terahertz (THz) Spectroscopy: This technique is sensitive to low-frequency molecular vibrations and intermolecular interactions, offering a unique probe for studying the collective vibrational modes and hydrogen-bonding networks within the crystal lattice.

The following table summarizes key crystallographic data for the precursor aldehyde, providing a baseline for comparative structural analysis.

| Parameter | 2,4-Dichlorobenzaldehyde researchgate.net |

| Formula | C₇H₄Cl₂O |

| Molecular Weight | 175.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.100 (1) |

| b (Å) | 3.772 (1) |

| c (Å) | 15.332 (1) |

| β (°) | 113.797 (2) |

| Volume (ų) | 693.2 (3) |

| Temperature (K) | 100 |

Integration of Machine Learning and Artificial Intelligence in Structure-Function Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the rapid prediction of molecular properties and functions from structural data. youtube.com While models like AlphaFold2 have made breakthroughs in predicting protein structures, similar principles are being applied to small molecules. youtube.com

Future research on this compound could leverage AI in several ways:

Property Prediction: ML models can be trained on large chemical datasets to predict physical, chemical, and biological properties. For this compound, this could include predicting its solubility in various solvents, its reactivity in different chemical environments, or its potential bioactivity.

Accelerated Discovery: AI can screen virtual libraries of related compounds to identify candidates with desired characteristics, accelerating the discovery of new molecules for specific applications without the need for exhaustive synthesis and testing. youtube.com

The table below outlines potential applications of different AI models in the study of this compound.

| AI/ML Model | Potential Application for this compound |

| Convolutional Neural Networks (CNNs) | Analyzing molecular representations as images to identify key structural motifs that govern reactivity or intermolecular interactions. nih.gov |

| Multi-Layer Perceptrons (MLPs) | Predicting quantitative properties like solubility, melting point, or binding affinity based on molecular descriptors. nih.gov |

| Recurrent Neural Networks (RNNs) | Modeling reaction pathways and predicting the outcomes of synthetic steps. |

| Support Vector Machines (SVMs) | Classifying the compound based on predicted activity (e.g., active vs. inactive for a specific biological target). nih.gov |

Exploration of Supramolecular Assemblies and Self-Assembly Processes

Future research should focus on:

Controlling Self-Assembly: Investigating how changes in solvent, temperature, or the introduction of co-forming molecules can be used to control the self-assembly process and generate different polymorphs or cocrystals with distinct properties.

Crystal Engineering: Systematically modifying the molecular structure of this compound to program specific intermolecular interactions, allowing for the rational design of materials with desired topologies and functions.

Functional Supramolecular Materials: Exploring whether the self-assembled structures can form functional materials, such as gels, liquid crystals, or porous frameworks, for applications in sensing, separation, or electronics.

Expanding Mechanistic Understanding in Interfacial and Condensed Phase Chemistry

Understanding reaction mechanisms is key to controlling chemical transformations. While solution-phase mechanisms are often studied, the behavior of molecules in the condensed phase (solid-state) and at interfaces can be significantly different.

Future work in this area should involve:

In-situ Monitoring: Employing techniques like Raman or IR spectroscopy to monitor the synthesis or degradation of this compound in real-time, providing direct mechanistic insights into solid-state or interfacial reactions.

Computational Modeling: Using Density Functional Theory (DFT) and molecular dynamics (MD) simulations to model the reaction pathways of its formation or decomposition. These simulations can elucidate transition states and reaction energetics that are difficult to probe experimentally.

Surface Chemistry: Studying the adsorption and reaction of this compound on various surfaces using techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM). This is particularly relevant for applications in catalysis and materials science where surface interactions are paramount.

By pursuing these advanced methodologies, researchers can unlock a more profound understanding of this compound, paving the way for the rational design of new materials and chemical processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-dichlorobenzaldehyde phenylhydrazone?

- Methodological Answer : The synthesis typically involves condensing 2,4-dichlorobenzaldehyde with phenylhydrazine under acidic conditions. A general procedure includes refluxing equimolar amounts of the aldehyde and phenylhydrazine in absolute ethanol with a catalytic amount of glacial acetic acid for 4–6 hours . Post-reaction, the product is isolated by solvent evaporation, filtration, and recrystallization using ethanol-water mixtures. Yield optimization may require adjusting reaction time, temperature, or solvent polarity.

Q. Which characterization techniques are essential for verifying the structure of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 70–72°C for 2,4-dichlorobenzaldehyde) with literature data to assess purity .

- Spectroscopy : Use -NMR and -NMR to confirm hydrazone bond formation (C=N) and aromatic substitution patterns. IR spectroscopy can identify N–H and C=N stretches .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (employing SHELX or ORTEP-III) resolves bond lengths, angles, and intermolecular interactions .

Q. How should researchers handle this compound in the laboratory?

- Methodological Answer : The compound is corrosive and moisture-sensitive. Use gloves and fume hoods during synthesis. Store at room temperature in airtight containers away from oxidizers (e.g., KMnO, which oxidizes aldehydes to carboxylic acids). Solubility in ethanol, acetone, and DMSO facilitates reactions, but avoid aqueous solutions due to low water solubility (<0.1 g/100 mL) .

Advanced Research Questions

Q. How do solvent polarity and substituents influence the UV-Vis absorption spectra of phenylhydrazone derivatives?

- Methodological Answer : Solvatochromic shifts in symmetrical azines (e.g., derivatives of 2,4-dichlorobenzaldehyde) correlate with solvent dielectric constants () via the Kirkwood function. For example, bathochromic shifts in polar solvents arise from stabilization of the excited state. Researchers should record spectra across solvents (e.g., hexane to DMSO) and analyze using linear free-energy relationships (LFER) or Kamlet-Taft parameters .

Q. What strategies resolve discrepancies in crystallographic data for phenylhydrazone derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns may arise from polymorphism or twinning. Use SHELXL for refinement, applying constraints for disordered regions. Validate results with residual density maps and R-factor convergence (<5%). For ambiguous cases, compare with analogous structures (e.g., 2,4-dichlorobenzaldehyde 4-methylthiosemicarbazone, which forms N–H⋯S hydrogen-bonded chains) .

Q. How can molecularly imprinted polymers (MIPs) be designed to selectively recognize this compound?

- Methodological Answer : Optimize monomer-template ratios (e.g., using surface-initiated ATRP) to enhance binding sites. Static/dynamic adsorption studies can determine selectivity against analogs like 2,4-dichlorophenol. For example, MIPs for 2,4-dichlorophenoxyacetic acid show selectivity coefficients of 3.75 against 2,4-dichlorobenzaldehyde, highlighting steric and electronic complementarity .

Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?

- Methodological Answer : X-ray studies reveal E-configurations about the C=N bond and intermolecular hydrogen bonds (e.g., N–H⋯S in thiosemicarbazones). Topological analysis (Hirshfeld surfaces) quantifies contributions from Cl⋯Cl, C–H⋯π, and hydrogen-bonding interactions. For example, zigzag chains along the a-axis in 4-methylthiosemicarbazone derivatives are stabilized by N–H⋯S bonds .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or spectroscopic data for phenylhydrazones?

- Methodological Answer : Discrepancies often arise from impurities or solvent history. Repurify via column chromatography (silica gel, ethyl acetate/hexane) and reanalyze. For NMR, ensure complete deuteration and compare with simulated spectra (e.g., using ChemDraw). Conflicting melting points may indicate polymorphs; perform DSC/TGA to identify thermal transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.